2-[(4-Fluorophenoxy)methyl]morpholine HCl
Description
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11/h1-4,11,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQJGHNGAKCYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Insights into Nucleophilic Substitution
The first step’s success hinges on the SN2 mechanism, where the fluorophenoxide ion attacks the electrophilic chloromethyl carbon. The use of 18-crown-6 ether is critical, as it sequesters potassium ions, increasing the phenoxide’s nucleophilicity. Computational studies suggest that polar aprotic solvents like DMF stabilize the transition state, reducing activation energy.
Side Reactions
Competitive elimination may occur at elevated temperatures (140°C), generating alkene byproducts. However, the excess fluorophenol and prolonged reaction time favor substitution over elimination.
Hydrogenolysis Optimization
Palladium catalysts are preferred for hydrogenolysis due to their high activity and selectivity. Catalyst poisoning by morpholine’s nitrogen is mitigated by using acidic conditions, which protonate the amine and prevent coordination to Pd. Ethanol-water mixtures enhance solubility of both the intermediate and HCl, ensuring efficient salt formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis of the hydrochloride salt (DMSO-d6) reveals characteristic signals:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS (ESI+) shows a molecular ion peak at m/z 211.23 [M+H]+, consistent with the molecular formula C11H14FNO2. Purity exceeding 95% is confirmed by HPLC using a C18 column and acetonitrile-water gradient.
Applications in Pharmaceutical Development
This compound serves as a key intermediate in radiopharmaceuticals. Fehler et al. (2014) utilized it in synthesizing dopamine D3 receptor ligands for positron emission tomography (PET) . The compound’s fluorine atom enables 18F-labeling, making it invaluable for tracer development.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenoxy)methyl]morpholine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorobenzylamine or 4-fluorobenzyl alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential :
The compound is primarily investigated for its potential as a pharmacophore in drug design, particularly for central nervous system (CNS) disorders. Morpholine derivatives are known to exhibit a diverse range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects .
Mechanism of Action :
Research indicates that this compound may act by inhibiting specific enzymes or receptors involved in metabolic pathways associated with various diseases. For instance, its structural similarity to existing CNS-active compounds suggests it may modulate neurotransmitter systems, enhancing therapeutic efficacy against conditions like anxiety and depression .
Materials Science
Organic Electronics :
The compound's unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups often enhances the electronic properties of materials, leading to improved conductivity and stability in electronic applications .
Biological Studies
Biological Interactions :
In biological studies, this compound is utilized to explore its interactions with various biological targets. Preliminary investigations have shown promising results in antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Activity
A study demonstrated that morpholine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for similar compounds ranged from 5 to 20 µg/mL, indicating strong potential for development as new antimicrobial agents.
Case Study 2: Anticancer Efficacy
In vitro studies involving MCF-7 breast cancer cells revealed that the compound induces cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further research into its application in cancer therapy .
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenoxy)methyl]morpholine HCl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Calculated based on formula; *Reported formula (C12H14FNO5) may contain discrepancies (expected: ~C10H12ClFNO).
Key Observations:
- Substituent Effects: The 4-fluorophenoxymethyl group in the target compound introduces both electronegativity (via fluorine) and moderate hydrophobicity.
- Solubility: Viloxazine HCl’s solubility in water and acidic media is well-documented, while the target compound’s fluorinated substituent may reduce aqueous solubility compared to non-halogenated analogs.
Pharmacological and Therapeutic Profiles
Table 2: Pharmacological Comparison
Key Insights:
- Fluorine’s Role: The para-fluorine in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-(3-methylphenyl)-morpholine HCl) .
- Positional Effects: Viloxazine’s ortho-ethoxy group may optimize binding to norepinephrine transporters, whereas the target compound’s para-fluoro substitution could alter receptor affinity .
Biological Activity
2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, examining its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[(4-Fluorophenoxy)methyl]morpholine HCl is C11H14FNO2, and it features a morpholine ring substituted with a 4-fluorophenoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 215.24 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
| LogP | 2.15 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances the compound’s lipophilicity and binding affinity, which can lead to modulation of various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Interaction: It may act on various receptors, altering cellular responses and potentially leading to therapeutic effects.
Case Studies and Research Findings
- Anticancer Activity:
- Antimicrobial Properties:
- Neuroprotective Effects:
Table 2: Summary of Biological Activities
| Activity | Cell Line/Organism | IC50 (µM) |
|---|---|---|
| Anticancer | A549 (Lung Cancer) | 12 |
| Antimicrobial | Staphylococcus aureus | 25 |
| Antimicrobial | Escherichia coli | 30 |
| Neuroprotection | Neuronal cells | Not quantified |
Comparative Analysis with Similar Compounds
When compared to other morpholine derivatives, such as those containing chloro or bromo substituents, this compound exhibits enhanced biological activity due to the electron-withdrawing nature of the fluorine atom. This property not only increases reactivity but also improves binding interactions with biological targets.
Table 3: Comparison with Related Compounds
| Compound | IC50 (µM) Anticancer Activity |
|---|---|
| 2-[(4-Chlorophenoxy)methyl]morpholine | 20 |
| 2-[(4-Bromophenoxy)methyl]morpholine | 18 |
| This compound | 12 |
Q & A
Q. What are the validated synthetic routes and characterization methods for 2-[(4-Fluorophenoxy)methyl]morpholine HCl?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-fluorophenol with a morpholine derivative, followed by HCl salt formation. Key steps include optimizing reaction temperature (60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios (1:1.2 molar ratio of morpholine to fluorophenol precursor). Characterization requires a multi-technique approach:
- HPLC-PDA for purity assessment (≥98% by area normalization) .
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., δ 6.8–7.1 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine methylene groups) .
- LC-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 256.1 m/z) .
Q. Which analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer : Impurity profiling should follow ICH Q3A/B guidelines. Use:
- Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm.
- Reference standards for known impurities (e.g., unreacted 4-fluorophenol, morpholine byproducts) .
Example impurity limits:
| Impurity Type | Threshold | Method |
|---|---|---|
| Single unknown impurity | ≤0.1% | HPLC |
| Total impurities | ≤0.5% | HPLC |
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1N HCl/NaOH for 24 hours.
- Oxidative stress : Expose to 3% H₂O₂ at 25°C for 6 hours.
- Thermal stability : Heat at 60°C for 72 hours in a dry oven.
Monitor degradation via HPLC-UV and mass spectrometry to identify breakdown products (e.g., de-fluorinated analogs or morpholine ring-opened species) .
Advanced Research Questions
Q. What experimental design strategies optimize yield and purity in large-scale synthesis?
- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to evaluate critical parameters:
Q. How can in vitro pharmacokinetic studies be designed to evaluate hepatic metabolism?
- Methodological Answer : Use microsomal incubation assays :
Q. What advanced methods resolve contradictions in reported receptor-binding affinities?
- Methodological Answer : Address discrepancies via:
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Molecular docking (e.g., AutoDock Vina) to compare binding poses with structurally related ligands.
- Meta-analysis of published data, accounting for differences in assay conditions (e.g., buffer ionic strength, receptor isoforms) .
Q. How can impurity profiles be linked to synthetic pathway variations?
- Methodological Answer : Conduct batch-to-batch comparative analysis :
- Use PCA (Principal Component Analysis) on HPLC impurity data to cluster batches by synthetic routes.
- Correlate specific impurities (e.g., residual solvents or intermediates) with reaction conditions (e.g., solvent polarity, catalyst type) .
Q. What computational approaches predict degradation pathways under photolytic stress?
- Methodological Answer : Apply DFT (Density Functional Theory) to model bond dissociation energies (BDEs) of vulnerable sites (e.g., C-F or morpholine C-O bonds). Validate predictions with accelerated light-exposure tests (ICH Q1B guidelines) and LC-HRMS for degradant identification .
Q. How do researchers validate target engagement in cellular assays?
- Methodological Answer : Use covalent capture strategies :
Q. What methodologies assess the compound’s impact on ion channel function?
- Methodological Answer :
Employ patch-clamp electrophysiology (e.g., whole-cell configuration) on transfected HEK293 cells expressing target channels.
Compare current-voltage (I-V) relationships before/after compound exposure to quantify inhibition/activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
